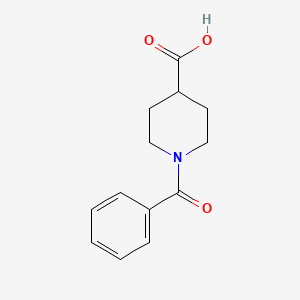

1-Benzoylpiperidine-4-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 15149. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-benzoylpiperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c15-12(10-4-2-1-3-5-10)14-8-6-11(7-9-14)13(16)17/h1-5,11H,6-9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTGMNCCDDKBPML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00200725 | |

| Record name | 1-Benzoylpiperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00200725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5274-99-7 | |

| Record name | 1-Benzoyl-4-piperidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5274-99-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Benzoylpiperidine-4-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005274997 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5274-99-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15149 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Benzoylpiperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00200725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzoylpiperidine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.727 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-Benzoylisonipecotic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T35JDD6EKE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1-Benzoylpiperidine-4-carboxylic acid physicochemical properties

An In-depth Technical Guide on the Physicochemical Properties of 1-Benzoylpiperidine-4-carboxylic acid

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, tailored for researchers, scientists, and professionals in drug development. This document presents quantitative data in a structured format, details relevant experimental protocols, and includes a visual workflow for its synthesis and purification.

Core Physicochemical Properties

This compound, with the CAS Number 5274-99-7, is a carboxylic acid-substituted piperidine derivative utilized in proteomics research.[1] Its fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₅NO₃ | [1][2] |

| Molecular Weight | 233.26 g/mol | [1][2] |

| Melting Point | 136-138°C / 144-146°C | [2][3] |

| Boiling Point | 438.8 ± 38.0 °C (Predicted) | [2] |

| Density | 1.248 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 4.45 ± 0.20 (Predicted) | [2] |

| LogP | 1.11 | [4] |

| Flash Point | 219.2°C | [2] |

| Vapor Pressure | 1.78E-08 mmHg at 25°C | [2] |

| Refractive Index | 1.582 | [2] |

| Storage Condition | Sealed in dry, Room Temperature | [2] |

Experimental Protocols

The methodologies for the synthesis and purification of this compound are critical for obtaining a high-purity product for research and development.

Synthesis via Microwave-Assisted Reaction

This protocol outlines a rapid and efficient method for the synthesis of this compound.

Materials:

-

4-Piperidinecarboxylic acid

-

Benzoyl chloride

-

Tetrahydrofuran (THF)

-

Triethylamine

-

1 M Hydrochloric acid (HCl)

-

Dichloromethane (DCM)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Combine 4-Piperidinecarboxylic acid (1.0 mmol), benzoyl chloride (1.0 mmol), and triethylamine (2.5 mmol) in 5 mL of THF in a microwave reactor vessel.[3]

-

Stir the reaction mixture in the microwave reactor at 70°C under 120 W of power for 15 minutes.[3]

-

After the reaction is complete, acidify the mixture with 10 mL of 1 M HCl.[3]

-

Extract the product into dichloromethane (3 x 25 mL).[3]

-

Combine the organic layers and dry them over anhydrous Na₂SO₄.[3]

-

Filter the solution and concentrate it under reduced pressure to yield the crude product.[3]

Purification by Fast Column Chromatography

Procedure:

-

The crude product obtained from the synthesis is purified using fast column chromatography.[3]

-

Sequentially elute the column with a hexane solution containing 5% ethyl acetate, followed by a hexane solution with 80% ethyl acetate.[3]

-

This process yields this compound as a white solid with a reported yield of 94%.[3]

Experimental Workflow Visualization

The following diagram illustrates the workflow for the synthesis and purification of this compound.

Caption: Workflow for Synthesis and Purification.

References

Spectroscopic Profile of 1-Benzoylpiperidine-4-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 1-Benzoylpiperidine-4-carboxylic acid, a key building block in medicinal chemistry and drug discovery. Due to the limited availability of published, collated spectroscopic data for this specific molecule, this document presents predicted values based on the analysis of its constituent functional groups and data from structurally similar compounds. This guide is intended to serve as a reference for the identification and characterization of this compound.

Chemical Structure and Overview

This compound possesses a benzoyl group attached to the nitrogen of a piperidine ring, with a carboxylic acid moiety at the 4-position. This unique combination of a tertiary amide, a saturated heterocycle, and a carboxylic acid dictates its characteristic spectroscopic features.

Molecular Formula: C₁₃H₁₅NO₃ Molecular Weight: 233.26 g/mol CAS Number: 5274-99-7[1]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established chemical shift ranges, fragmentation patterns, and vibrational frequencies of the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzoyl group and the aliphatic protons of the piperidine ring. The presence of the amide bond may lead to broadened signals for the piperidine protons adjacent to the nitrogen due to restricted rotation.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~12.0 - 13.0 | Broad Singlet | 1H | Carboxylic acid (-COOH) |

| ~7.4 - 7.5 | Multiplet | 5H | Aromatic protons (Benzoyl group) |

| ~3.0 - 4.5 | Multiplet (broad) | 2H | Axial/Equatorial protons on C2 and C6 of piperidine |

| ~2.5 - 3.0 | Multiplet (broad) | 2H | Axial/Equatorial protons on C2 and C6 of piperidine |

| ~2.4 - 2.6 | Multiplet | 1H | Proton on C4 of piperidine |

| ~1.6 - 2.2 | Multiplet | 4H | Protons on C3 and C5 of piperidine |

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will display signals for the carbonyl carbons, the aromatic carbons, and the aliphatic carbons of the piperidine ring.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~175 - 185 | Carboxylic acid carbonyl (-C OOH) |

| ~168 - 172 | Amide carbonyl (-C O-Ph) |

| ~135 - 138 | Quaternary aromatic carbon (Benzoyl group) |

| ~126 - 130 | Aromatic carbons (Benzoyl group) |

| ~40 - 50 | Carbons at C2 and C6 of piperidine |

| ~40 - 45 | Carbon at C4 of piperidine |

| ~25 - 35 | Carbons at C3 and C5 of piperidine |

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorptions corresponding to the carbonyl groups and the hydroxyl group of the carboxylic acid.

| Predicted Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |

| 2500-3300 | Broad, Strong | O-H stretch (Carboxylic acid dimer)[2][3][4] |

| ~1700-1725 | Strong, Sharp | C=O stretch (Carboxylic acid)[3][5] |

| ~1620-1650 | Strong, Sharp | C=O stretch (Tertiary amide) |

| ~1210-1320 | Medium | C-O stretch (Carboxylic acid)[2] |

| ~2850-3000 | Medium | C-H stretch (Aliphatic) |

| ~3000-3100 | Medium | C-H stretch (Aromatic) |

| ~1400-1600 | Medium-Weak | C=C stretch (Aromatic) |

Mass Spectrometry (MS)

The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns arising from the loss of the carboxyl group, the benzoyl group, and fragmentation of the piperidine ring.

| Predicted m/z | Relative Abundance | Possible Fragment Ion |

| 233 | Moderate | [M]⁺ (Molecular Ion) |

| 188 | Moderate | [M - COOH]⁺ |

| 105 | High | [C₆H₅CO]⁺ (Benzoyl cation - often the base peak) |

| 77 | Moderate | [C₆H₅]⁺ (Phenyl cation) |

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data described above. Instrument parameters and sample preparation may require optimization.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in an NMR tube. The final volume should be around 0.6-0.7 mL.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Use a standard pulse sequence.

-

Set a spectral width of approximately 16 ppm.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence.

-

Set a spectral width of approximately 220 ppm.

-

A longer acquisition time and a larger number of scans will be necessary compared to ¹H NMR.

-

Reference the spectrum to the deuterated solvent peak.

-

IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Instrumentation: Record the spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Scan the sample over a range of 4000 to 400 cm⁻¹.

-

Collect a background spectrum of the empty sample compartment (or the ATR crystal) and subtract it from the sample spectrum.

-

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI)[6][7].

-

Data Acquisition:

-

ESI-MS: Infuse the sample solution directly into the ESI source. Acquire the spectrum in positive or negative ion mode.

-

EI-MS: Introduce the sample via a direct insertion probe or a GC inlet. The standard electron energy is typically 70 eV.

-

Scan a mass range that includes the expected molecular weight (e.g., m/z 50-500).

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. This compound | SIELC Technologies [sielc.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. echemi.com [echemi.com]

- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

Unveiling the Solid-State Architecture of Benzoylpiperidine Carboxylic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The piperidine ring, a ubiquitous scaffold in medicinal chemistry, forms the core of numerous therapeutic agents. Its conformational flexibility and ability to be readily functionalized make it a privileged structure in drug design. When coupled with a benzoyl moiety, as in 1-Benzoylpiperidine-4-carboxylic acid, the resulting molecule presents a unique combination of rigidity and functionality that is of significant interest in the development of novel therapeutics. Understanding the precise three-dimensional arrangement of these molecules in the solid state through single-crystal X-ray diffraction is paramount for elucidating structure-activity relationships (SAR) and optimizing drug-receptor interactions.

While the specific crystal structure of this compound is not publicly available in the Cambridge Structural Database (CSD), this guide provides an in-depth analysis of a closely related and structurally significant compound: 1-(1-benzylpiperidine-4-yl)-3-benzoyl thiourea . The crystallographic data and experimental protocols detailed herein serve as a comprehensive reference for researchers working with similar benzoylpiperidine derivatives.

Crystallographic Data Summary

The following table summarizes the key crystallographic data for 1-(1-benzylpiperidine-4-yl)-3-benzoyl thiourea, providing a quantitative snapshot of its solid-state conformation.[1]

| Parameter | 1-(1-benzylpiperidine-4-yl)-3-benzoyl thiourea |

| Empirical Formula | C20H23N3OS |

| Formula Weight | 353.47 |

| Crystal System | Monoclinic |

| Space Group | P2/c |

| a (Å) | 8.857(7) |

| b (Å) | 20.392(16) |

| c (Å) | 11.953(9) |

| α (°) | 90 |

| β (°) | 100.246(3) |

| γ (°) | 90 |

| Volume (ų) | 1881.2(6) |

| Z | 4 |

| Calculated Density (mg/m³) | 1.248 |

| Absorption Coefficient (mm⁻¹) | 0.184 |

| F(000) | 752 |

| Crystal Size (mm) | 0.36 x 0.21 x 0.16 |

| Crystal Description | Block |

| Crystal Color | Colorless |

| θ Range for data collection (°) | 1.52 - 26.0 |

Experimental Protocols

The determination of a crystal structure is a meticulous process involving several key stages, from synthesis and crystallization to data collection and structure refinement.

Synthesis of 1-(1-benzylpiperidine-4-yl)-3-benzoyl thiourea

The synthesis of the title compound was achieved through the reaction of benzoylisothiocyanate with 4-amino-N-benzylpiperidine.[1] This reaction is a common method for the preparation of thiourea derivatives.

Single-Crystal X-ray Diffraction

High-quality single crystals suitable for X-ray diffraction were grown. The following protocol is representative of the methodology used for the structural determination of piperidine derivatives.[1][2]

-

Crystal Selection and Mounting: A suitable single crystal was carefully selected under a microscope and mounted on a goniometer head.

-

Data Collection: X-ray diffraction data were collected using a diffractometer equipped with a suitable radiation source (e.g., Mo Kα or Cu Kα). The crystal was maintained at a low temperature (e.g., 100 K) during data collection to minimize thermal vibrations and improve data quality.

-

Data Reduction: The collected diffraction data were processed to correct for various experimental factors, such as Lorentz and polarization effects, and an absorption correction was applied.

-

Structure Solution and Refinement: The crystal structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were typically placed in calculated positions and refined using a riding model.

Visualizing the Workflow

The process of determining a crystal structure can be visualized as a logical workflow, from the initial synthesis to the final structural analysis.

Caption: Experimental workflow for single-crystal X-ray crystallography.

Logical Relationships in Structural Analysis

The final determined crystal structure provides a wealth of information about the molecule's geometry, conformation, and intermolecular interactions.

References

Solubility Profile of 1-Benzoylpiperidine-4-carboxylic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Benzoylpiperidine-4-carboxylic acid in various organic solvents. Due to a lack of publicly available quantitative solubility data, this document focuses on qualitative solubility information derived from synthetic procedures and offers a general experimental protocol for determining precise solubility parameters.

Introduction to this compound

This compound (CAS 5274-99-7) is a derivative of piperidine, a common scaffold in medicinal chemistry.[1][2] Its structure, featuring a benzoyl group attached to the piperidine nitrogen and a carboxylic acid at the 4-position, imparts a specific polarity that dictates its solubility in different media. Understanding its solubility is crucial for its synthesis, purification, formulation, and application in drug discovery and development.

Chemical Structure:

Physical Properties:

| Property | Value |

| Molecular Formula | C₁₃H₁₅NO₃[1] |

| Molecular Weight | 233.26 g/mol [1] |

| Melting Point | 144-146 °C[1] |

| Boiling Point | 438.8 ± 38.0 °C (Predicted)[1] |

Qualitative Solubility of this compound

Table 1: Qualitative Solubility in Various Organic Solvents

| Solvent | Solubility | Rationale/Context |

| Dichloromethane (CH₂Cl₂) | Soluble | Used as a solvent for extraction during synthesis, indicating good solubility. |

| Ethyl Acetate | Soluble | Employed as an extraction solvent, suggesting good solubility. |

| Tetrahydrofuran (THF) | Soluble | Utilized as a reaction solvent in its synthesis. |

| Hexane | Sparingly Soluble / Insoluble | Used as an anti-solvent or in combination with more polar solvents for column chromatography, implying low solubility. |

| Methanol | Likely Soluble | A related compound, 1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid, is noted to be soluble in methanol, suggesting potential solubility for the target compound due to structural similarity.[3] |

It is important to note that "soluble" in this context refers to the ability of the solvent to dissolve the compound for the purposes of chemical reaction or extraction and does not imply high solubility in all cases.

Experimental Protocol for Solubility Determination

For researchers requiring precise quantitative solubility data, the following gravimetric method can be employed. This protocol is a general procedure for determining the solubility of a solid compound in a given solvent at a specific temperature.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent (e.g., methanol, ethanol, acetone, DMSO, DMF)

-

Analytical balance

-

Temperature-controlled shaker or water bath

-

Vials with screw caps

-

Syringe filters (0.45 µm)

-

Volumetric flasks

-

Pipettes

-

Evaporating dish or pre-weighed vials

-

Oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. An excess of solid should be visible to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Withdrawal and Filtration:

-

After the equilibration period, allow the vial to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid premature crystallization.

-

Immediately filter the withdrawn solution through a syringe filter into a pre-weighed volumetric flask or vial. This step is critical to remove any undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Accurately weigh the flask or vial containing the filtered solution.

-

Remove the solvent by evaporation. This can be done under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the compound.

-

Once the solvent is completely evaporated, reweigh the flask or vial containing the solid residue.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the difference between the final and initial weights of the flask/vial.

-

Solubility can be expressed in various units, such as g/L, mg/mL, or mol/L, by dividing the mass of the dissolved solid by the volume of the solvent used.

-

Diagram of the Solubility Determination Workflow:

Caption: Experimental workflow for determining the solubility of a solid in a liquid.

Synthesis of this compound

The synthesis of this compound typically involves the N-acylation of 4-piperidinecarboxylic acid with benzoyl chloride. The following is a representative experimental protocol.

Reaction Scheme:

4-Piperidinecarboxylic acid + Benzoyl chloride --(Base)--> this compound

Experimental Protocol:

-

Reaction Setup:

-

To a solution of 4-piperidinecarboxylic acid in a suitable solvent (e.g., Tetrahydrofuran), add a base (e.g., triethylamine or sodium hydroxide solution).

-

Cool the mixture in an ice bath.

-

-

Addition of Benzoyl Chloride:

-

Slowly add benzoyl chloride dropwise to the stirred reaction mixture, maintaining the low temperature.

-

-

Reaction Progression:

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by a suitable method (e.g., Thin Layer Chromatography).

-

-

Work-up and Extraction:

-

Upon completion, acidify the reaction mixture with an aqueous acid solution (e.g., 1 M HCl).

-

Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate.

-

Combine the organic layers.

-

-

Purification:

-

Wash the combined organic layers with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography.

-

Diagram of the Synthesis Workflow:

Caption: General workflow for the synthesis of this compound.

Conclusion

While quantitative solubility data for this compound remains to be formally documented, a qualitative understanding of its solubility in common organic solvents can be inferred from synthetic methodologies. For applications requiring precise solubility values, the experimental protocol provided in this guide offers a reliable method for their determination. This information is essential for the effective handling, purification, and formulation of this compound in research and drug development settings.

References

In-Depth Technical Guide: Thermal Stability of 1-Benzoylpiperidine-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the thermal stability of 1-Benzoylpiperidine-4-carboxylic acid. Due to the limited availability of specific experimental data in the public domain for this compound, this document summarizes known physical properties and provides a framework for its thermal analysis based on general principles of organic compound stability.

Physicochemical Properties

A summary of the known quantitative data for this compound is presented below. This information is crucial for understanding the compound's behavior at elevated temperatures.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₅NO₃ | --INVALID-LINK--[1] |

| Molecular Weight | 233.26 g/mol | --INVALID-LINK--[1] |

| Melting Point | 144-146 °C | Not explicitly cited in search results |

Thermal Stability Profile

Currently, there is a lack of publicly available, detailed experimental data from techniques such as Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) specifically for this compound. Such analyses are critical for determining the precise decomposition temperature and understanding the energetic changes that occur upon heating.

In the absence of specific data, a general understanding of the thermal decomposition of related structures, such as carboxylic acids, can provide insight. The thermal breakdown of carboxylic acids can proceed through various mechanisms, including decarboxylation. The stability of the piperidine and benzoyl functional groups will also influence the overall thermal behavior.

Proposed Experimental Protocols for Thermal Stability Analysis

To rigorously determine the thermal stability of this compound, the following experimental methodologies are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound begins to decompose and to quantify the mass loss as a function of temperature.

Methodology:

-

Calibrate the TGA instrument using standard reference materials.

-

Place a small, accurately weighed sample (typically 5-10 mg) of this compound into a tared TGA pan (e.g., alumina or platinum).

-

Place the pan into the TGA furnace.

-

Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).

-

Record the mass of the sample as a function of temperature, typically from ambient temperature to a temperature above the expected decomposition point (e.g., 600 °C).

-

The resulting TGA curve (mass vs. temperature) will indicate the onset temperature of decomposition and the percentage of mass lost at different stages.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow to or from the sample as a function of temperature, identifying phase transitions such as melting and decomposition.

Methodology:

-

Calibrate the DSC instrument using standard reference materials (e.g., indium).

-

Accurately weigh a small sample (typically 2-5 mg) of this compound into a DSC pan (e.g., aluminum).

-

Seal the pan and place it in the DSC cell alongside an empty reference pan.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).

-

Record the differential heat flow between the sample and the reference pan as a function of temperature.

-

The resulting DSC thermogram will show endothermic peaks corresponding to melting and potentially exothermic or endothermic events associated with decomposition.

Visualizing Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive thermal analysis of this compound.

Conclusion

References

1-Benzoylpiperidine-4-carboxylic acid alternate names and identifiers

This technical guide provides a comprehensive overview of 1-Benzoylpiperidine-4-carboxylic acid, a key chemical intermediate. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document details the compound's identifiers, physicochemical properties, and detailed experimental protocols for its synthesis, purification, and analysis.

Chemical Identifiers and Alternate Names

This compound is known by several names and is registered under various chemical identifiers. These are crucial for accurate identification and sourcing of the compound in a research and development setting.

| Identifier Type | Value |

| IUPAC Name | This compound |

| CAS Number | 5274-99-7[1][2] |

| Molecular Formula | C₁₃H₁₅NO₃[1][2] |

| Molecular Weight | 233.26 g/mol [2] |

| InChI | InChI=1S/C13H15NO3/c15-12(10-4-2-1-3-5-10)14-8-6-11(7-9-14)13(16)17/h1-5,11H,6-9H2,(H,16,17) |

| InChIKey | ZTGMNCCDDKBPML-UHFFFAOYSA-N |

| SMILES | C1CN(CCC1C(=O)O)C(=O)C2=CC=CC=C2 |

| Synonyms | 1-Benzoylisonipecotic acid, 1-Benzoyl-4-carboxypiperidine[2], 4-Piperidinecarboxylic acid, 1-benzoyl- |

Physicochemical and Spectral Data

A summary of the key physicochemical and spectral properties of this compound is presented below, offering a snapshot of its characteristics.

| Property | Value |

| Melting Point | 144-146 °C[1] |

| Boiling Point | 438.8 ± 38.0 °C (Predicted)[1] |

| Density | 1.248 ± 0.06 g/cm³ (Predicted)[1] |

| pKa | 4.45 ± 0.20 (Predicted) |

| Flash Point | 219.2 °C[1] |

| Vapor Pressure | 1.78E-08 mmHg at 25°C[1] |

| Refractive Index | 1.582 (Predicted)[1] |

| ¹H NMR (400 MHz, CDCl₃) | δ 1.71-1.85 (m, 3H), 2.03-2.06 (m, 1H), 2.59 (tt, 1H, J = 10.4, 4.1 Hz), 3.04-3.12 (m, 2H), 3.72-3.76 (m, 1H), 4.48-4.52 (m, 1H), 7.36-7.44 (m, 5H), 11.16 (br s, 1H)[3] |

| ¹³C NMR (100 MHz, CDCl₃) | δ 40.4, 41.4, 46.8, 126.7, 128.3, 129.6, 135.3, 170.7, 178.3[3] |

| HRMS (ESI) | [M-H]⁻ Calculated: 232.0973, Measured: 232.0979[3] |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are provided to ensure reproducibility in a laboratory setting.

Synthesis and Purification

A microwave-assisted synthesis followed by column chromatography is a highly efficient method for producing this compound.[3]

Materials:

-

4-Piperidinecarboxylic acid (1.0 mmol, 129 mg)

-

Benzoyl chloride (1.0 mmol, 140 mg)

-

Triethylamine (2.5 mmol, 0.32 mL)

-

Tetrahydrofuran (THF) (5 mL)

-

1 M Hydrochloric acid (HCl)

-

Dichloromethane (DCM)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Hexane

-

Ethyl acetate

Procedure:

-

In a microwave reactor vessel, combine 4-piperidinecarboxylic acid (129 mg, 1.0 mmol), benzoyl chloride (140 mg, 1.0 mmol), and triethylamine (0.32 mL, 2.5 mmol) in THF (5 mL).[3]

-

Stir the reaction mixture in the microwave reactor at 70°C and 120 W power for 15 minutes.[3]

-

Upon completion, acidify the reaction mixture with 1 M HCl (10 mL).[3]

-

Extract the product with dichloromethane (3 x 25 mL).[3]

-

Combine the organic layers and dry over anhydrous Na₂SO₄.[3]

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.[3]

-

Purify the crude product by flash column chromatography using a sequential elution of 5% ethyl acetate in hexane followed by 80% ethyl acetate in hexane.[3]

-

The final product is obtained as a white solid with a yield of 94%.[3]

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed for the analysis of this compound.[4]

Instrumentation and Conditions:

-

Column: Newcrom R1 or a similar C18 column.[4]

-

Mobile Phase: A mixture of acetonitrile (MeCN) and water containing an acid modifier. For general purposes, phosphoric acid can be used. For Mass Spectrometry (MS) compatibility, formic acid is recommended.[4]

-

Detection: UV detection is suitable.

-

Application: This method is scalable for preparative separation to isolate impurities and is also applicable for pharmacokinetic studies.[4]

Experimental Workflow Diagram

The following diagram illustrates the workflow for the synthesis and purification of this compound.

Caption: Synthesis and purification workflow for this compound.

Biological Activity and Applications

While the benzoylpiperidine scaffold is a recognized privileged structure in medicinal chemistry, particularly in the development of antipsychotic agents, specific biological activities or signaling pathway involvement for this compound itself are not extensively documented in publicly available literature. It is primarily utilized as a versatile building block in organic synthesis and has been noted for its application in proteomics research.[2] Further investigation is required to elucidate its specific biological functions.

References

An In-depth Technical Guide to 1-Benzoylisonipecotic Acid (CAS: 5274-99-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Benzoylisonipecotic acid, a piperidine derivative with potential applications in proteomics research and as a scaffold in medicinal chemistry. The document details its chemical and physical properties, outlines a probable synthetic pathway, and discusses its potential, though currently underexplored, biological significance.

Core Chemical and Physical Properties

1-Benzoylisonipecotic acid, also known as 1-Benzoyl-4-piperidinecarboxylic acid, is a white to yellow solid organic compound.[1] Its core structure consists of a piperidine ring N-acylated with a benzoyl group and bearing a carboxylic acid moiety at the 4-position.

| Property | Value | Source |

| CAS Number | 5274-99-7 | [2][3] |

| Molecular Formula | C₁₃H₁₅NO₃ | [2] |

| Molecular Weight | 233.26 g/mol | [2] |

| Melting Point | 144-146 °C | [4][5] |

| Appearance | White to Yellow Solid | [1] |

| Predicted Boiling Point | 438.8 ± 38.0 °C | [4] |

| Predicted pKa | 4.45 ± 0.20 | [4] |

| Predicted Density | 1.248 ± 0.06 g/cm³ | [4] |

Synthesis Methodology

Experimental Protocol: N-Benzoylation of Isonipecotic Acid (Generalized)

This protocol is based on the general principles of the Schotten-Baumann reaction for the N-acylation of piperidines.

Materials:

-

Isonipecotic acid (piperidine-4-carboxylic acid)

-

Benzoyl chloride

-

Aqueous sodium hydroxide (e.g., 2M NaOH)

-

Dichloromethane (DCM) or other suitable organic solvent

-

Hydrochloric acid (e.g., 1M HCl) for acidification

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and equipment (round-bottom flask, dropping funnel, magnetic stirrer, separatory funnel, rotary evaporator)

Procedure:

-

Dissolution: Dissolve isonipecotic acid in an aqueous solution of sodium hydroxide in a round-bottom flask, and cool the mixture in an ice bath. The base deprotonates the carboxylic acid and neutralizes the HCl byproduct of the reaction.

-

Addition of Acylating Agent: While stirring vigorously, slowly add benzoyl chloride (dissolved in an organic solvent like dichloromethane) to the cooled solution. The reaction is typically biphasic.

-

Reaction: Allow the reaction to stir at room temperature for several hours until completion. The progress can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Separate the organic and aqueous layers using a separatory funnel.

-

Wash the organic layer with dilute hydrochloric acid to remove any unreacted amine and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent.

-

-

Isolation: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude 1-Benzoylisonipecotic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure product.

Generalized workflow for the synthesis of 1-Benzoylisonipecotic acid.

Spectroscopic Characterization (Predicted)

While experimental spectra for 1-Benzoylisonipecotic acid are not available in the reviewed literature, the expected spectroscopic features can be predicted based on its chemical structure and data from analogous compounds.

| Spectroscopy | Predicted Features |

| ¹H NMR | - Aromatic Protons: Signals in the range of 7.4-8.0 ppm corresponding to the protons of the benzoyl group. - Piperidine Protons: A complex pattern of multiplets for the methylene and methine protons of the piperidine ring, likely in the range of 1.5-4.0 ppm. - Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (>10 ppm), which may be exchangeable with D₂O. |

| ¹³C NMR | - Carbonyl Carbons: Two signals in the downfield region (165-180 ppm) corresponding to the amide and carboxylic acid carbonyls. - Aromatic Carbons: Signals in the aromatic region (125-140 ppm). - Piperidine Carbons: Signals in the aliphatic region (25-55 ppm). |

| FTIR (cm⁻¹) | - O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ for the carboxylic acid hydroxyl group. - C=O Stretch: A strong absorption band around 1700-1720 cm⁻¹ for the carboxylic acid carbonyl and another strong band around 1620-1640 cm⁻¹ for the amide carbonyl. - C-H Stretch: Peaks in the 2850-3000 cm⁻¹ region for aliphatic C-H bonds and above 3000 cm⁻¹ for aromatic C-H bonds. |

| Mass Spec. | - Molecular Ion (M⁺): A peak at m/z = 233.26. - Fragmentation: Characteristic fragmentation patterns would include the loss of the carboxylic acid group (-COOH, 45 Da) and fragmentation of the benzoyl group (PhCO⁺, 105 Da). |

Potential Biological Activity and Applications in Proteomics

Biological Activity

While no specific biological activity has been reported for 1-Benzoylisonipecotic acid, the benzoylpiperidine scaffold is present in a number of biologically active molecules. For instance, derivatives of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) have been investigated as inhibitors of steroid-5alpha-reductase.[6] This suggests that 1-Benzoylisonipecotic acid could be a starting point for the design and synthesis of novel therapeutic agents. Further screening and biological evaluation are necessary to determine its pharmacological profile.

Applications in Proteomics

The presence of a carboxylic acid group and a benzoyl moiety suggests potential applications in chemical proteomics. The carboxylic acid can be used as a handle for conjugation to other molecules, such as affinity tags or fluorescent probes.

Hypothetical Application as a Chemical Probe:

The benzoyl group, particularly if modified to a benzophenone, could serve as a photo-crosslinking agent. Benzophenone-containing probes are valuable tools in chemical proteomics for identifying protein-ligand interactions. Upon UV irradiation, the benzophenone can form a covalent bond with nearby amino acid residues, allowing for the capture and subsequent identification of interacting proteins by mass spectrometry.

Hypothetical workflow for using a 1-Benzoylisonipecotic acid-derived probe in proteomics.

Conclusion

1-Benzoylisonipecotic acid is a readily accessible compound with a chemical structure that suggests potential for further exploration in medicinal chemistry and chemical biology. While specific experimental data on its biological activity and applications are currently limited, its core structure is a valuable starting point for the development of novel chemical probes and therapeutic agents. The synthesis is expected to be straightforward using established methodologies. Future research should focus on the detailed biological characterization of this compound and its derivatives to unlock their full potential.

References

- 1. Methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate | C20H24N2O2 | CID 2724430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. iris.unica.it [iris.unica.it]

- 3. 1-Benzoylpiperidine-4-carboxylic acid | SIELC Technologies [sielc.com]

- 4. Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester_Chemicalbook [chemicalbook.com]

- 5. 1-Benzyl-4-piperidone(3612-20-2) 1H NMR [m.chemicalbook.com]

- 6. Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Benzoylpiperidine Scaffold: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The phenyl(piperidin-4-yl)methanone, commonly known as the benzoylpiperidine scaffold, stands as a privileged structure in the landscape of medicinal chemistry. Its remarkable versatility and favorable physicochemical properties have established it as a foundational core for the design and development of a multitude of therapeutic agents. This technical guide provides a comprehensive overview of the pivotal role of the benzoylpiperidine scaffold, detailing its synthesis, biological activities, and therapeutic applications across a range of diseases, including cancer, neuropsychiatric disorders, and neurodegenerative conditions.

The metabolic stability of the benzoylpiperidine fragment, coupled with its capacity to serve as a bioisostere of the piperazine ring, renders it a highly attractive framework for drug design.[1][2] This scaffold's ability to interact with a diverse array of biological targets has led to the development of numerous clinically significant drugs and promising clinical candidates.

Therapeutic Applications and Biological Activity

The benzoylpiperidine motif is a key pharmacophore in a wide spectrum of bioactive compounds.[1][3] Its derivatives have demonstrated significant efficacy as anti-cancer, anti-psychotic, anti-thrombotic, anti-arrhythmic, anti-tubercular, anti-parasitic, anti-diabetic, and neuroprotective agents.[1][2][3] A substantial portion of research has focused on its application in central nervous system (CNS) disorders, particularly as ligands for serotoninergic and dopaminergic receptors.[1]

Anticancer Activity

Benzoylpiperidine derivatives have emerged as promising anticancer agents, primarily through the inhibition of enzymes such as monoacylglycerol lipase (MAGL) and tankyrase (TNKS). MAGL inhibitors carrying this scaffold have shown potent antiproliferative activity in various cancer cell lines.[4][5] Similarly, benzoylpiperidine-based tankyrase inhibitors have been developed as antagonists of the Wnt signaling pathway, which is often dysregulated in cancer.[4]

| Compound Class | Target | Cancer Cell Line(s) | IC50 | Reference |

| Diarylsulfide Benzoylpiperidines | MAGL | Various (9 different cancer cell lines) | 0.32–12 µM | [5] |

| Benzoylpiperidine 20 | MAGL | Human breast, ovarian, and colorectal cancer cells | 7.9–92 µM | [5] |

| Benzoylpiperidine 18 | MAGL | Human breast and ovarian cancer cells | 19.9–75.3 µM | [5] |

| Benzoylpiperidine-based TNKS inhibitor 28 | TNKS1/2 | HEK293 SuperTopFlash reporter gene assay | - (5000-fold selectivity for TNKS1/2 vs. PARPs 1/2) | [4] |

Antipsychotic and Neuroprotective Activity

The benzoylpiperidine scaffold is a hallmark of many atypical antipsychotic drugs due to its interaction with serotonin (5-HT) and dopamine (D) receptors.[1] The 4-(p-fluorobenzoyl)piperidine fragment, in particular, is crucial for anchoring ligands to the 5-HT2A receptor.[4] Derivatives have been identified as potent and selective 5-HT2A ligands, mixed 5-HT2A/D2 receptor ligands, and dual 5-HT1A/5-HT2A ligands.[5] Furthermore, this scaffold is integral to the development of neuroprotective agents, including acetylcholinesterase (AChE) inhibitors for the potential treatment of Alzheimer's disease.[6][7]

| Compound | Target(s) | Activity (IC50 / pKi) | Reference |

| Compound 31 | 5-HT2A, 5-HT1A | IC50 = 1.1 nM (5-HT2A), IC50 = 68 nM (5-HT1A) | [5] |

| Compound 33 | 5-HT2A | IC50 = 2.4 nM | [5] |

| Compound 32 | 5-HT2A, D2 | IC50 = 6.0 nM (5-HT2A), IC50 = 12 nM (D2) | [5] |

| (-)-39 | 5-HT2A, D2 | pKi = 8.25 (5-HT2A), pKi = 6.00 (D2) | [4] |

| Compound 19 | AChE | IC50 = 1.2 nM | [6] |

| Compound 21 | AChE | IC50 = 0.56 nM | [7] |

Key Signaling Pathways

Wnt/β-Catenin Signaling Pathway and Tankyrase Inhibition

The Wnt/β-catenin signaling pathway is crucial for cell proliferation and is often hyperactivated in cancer. Tankyrase (TNKS) enzymes promote the degradation of Axin, a key component of the β-catenin destruction complex. Inhibition of tankyrase by benzoylpiperidine derivatives stabilizes Axin, leading to the degradation of β-catenin and subsequent downregulation of Wnt signaling.

Dopamine D2 and Serotonin 5-HT2A Receptor Signaling

The antipsychotic effects of many benzoylpiperidine derivatives are attributed to their antagonist activity at dopamine D2 and serotonin 5-HT2A receptors. Blockade of these receptors modulates downstream signaling cascades, contributing to the therapeutic effects in conditions like schizophrenia.

Experimental Protocols

General Synthesis of N-Substituted-4-Benzoylpiperidines

A common synthetic route to benzoylpiperidine derivatives involves the N-alkylation or N-acylation of a 4-benzoylpiperidine precursor. The following is a generalized protocol.

Materials:

-

4-Benzoylpiperidine hydrochloride

-

Alkyl halide or acyl chloride

-

Base (e.g., potassium carbonate, triethylamine)

-

Solvent (e.g., acetonitrile, dichloromethane)

Procedure:

-

To a solution of 4-benzoylpiperidine hydrochloride in a suitable solvent, add a base to neutralize the hydrochloride salt.

-

Add the desired alkyl halide or acyl chloride to the reaction mixture.

-

Stir the reaction at room temperature or with heating until completion, as monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is worked up by washing with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield the desired N-substituted-4-benzoylpiperidine.[3][8]

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for AChE inhibitors.

Principle: Acetylthiocholine is hydrolyzed by AChE to thiocholine and acetate. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion, which is measured spectrophotometrically at 412 nm.[8][9]

Materials:

-

Acetylcholinesterase (AChE) enzyme

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (pH 8.0)

-

Test compound (potential inhibitor)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare solutions of AChE, ATCI, DTNB, and the test compound in phosphate buffer.

-

In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound solution at various concentrations.

-

Add the AChE solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding the ATCI solution to each well.

-

Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

The rate of the reaction is determined from the change in absorbance over time. The percentage of inhibition is calculated by comparing the rates of reaction in the presence and absence of the inhibitor. The IC50 value is then determined from the dose-response curve.[8][9]

Competitive Radioligand Binding Assay for 5-HT2A and D2 Receptors

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.

Principle: The assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand for binding to the receptor of interest. The amount of radiolabeled ligand bound to the receptor is inversely proportional to the affinity of the test compound for that receptor.[10][11]

Materials:

-

Cell membranes expressing the human 5-HT2A or D2 receptor

-

Radioligand (e.g., [3H]ketanserin for 5-HT2A, [3H]spiperone for D2)

-

Unlabeled test compound

-

Assay buffer

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.

-

Incubate the mixture to allow binding to reach equilibrium.

-

Separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[10][11][12]

Conclusion and Future Directions

The benzoylpiperidine scaffold continues to be a highly valuable and versatile platform in medicinal chemistry. Its privileged nature allows for the development of potent and selective modulators of a wide range of biological targets. Future research will likely focus on the design of novel benzoylpiperidine derivatives with improved pharmacokinetic profiles and enhanced target selectivity. The exploration of this scaffold in new therapeutic areas and the development of innovative synthetic methodologies will undoubtedly lead to the discovery of the next generation of benzoylpiperidine-based therapeutics.

References

- 1. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Antipsychotic Drug Responsiveness and Dopamine Receptor Signaling; Old Players and New Prospects [frontiersin.org]

- 3. Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dopamine D2 and D4 receptor ligands: relation to antipsychotic action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 9. Regulation of Wnt/β‐catenin signalling by tankyrase‐dependent poly(ADP‐ribosyl)ation and scaffolding - PMC [pmc.ncbi.nlm.nih.gov]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]

1-Benzoylpiperidine-4-carboxylic Acid: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-benzoylpiperidine moiety, and specifically its 4-carboxylic acid derivative, represents a cornerstone "privileged structure" in medicinal chemistry. Its remarkable versatility and presence in a multitude of biologically active compounds have solidified its importance in the development of novel therapeutics targeting a wide array of diseases.[1][2][3] This scaffold is not only metabolically robust but also serves as a potential bioisostere for the piperazine ring, offering a reliable framework for drug design.[1][2][3] This technical guide provides a comprehensive overview of 1-benzoylpiperidine-4-carboxylic acid and its derivatives, focusing on its synthesis, pharmacological activities, and its role in the modulation of key signaling pathways.

Synthetic Strategies

The synthesis of this compound and its derivatives is generally straightforward, employing cost-effective and safe reagents.[1] The most common approaches involve the N-acylation of a piperidine ring with a benzoyl group.

General Synthesis of this compound

A prevalent method for the synthesis of the core scaffold involves the N-acylation of a piperidine-4-carboxylic acid derivative. For instance, ethyl isonipecotate can be N-benzoylated, followed by hydrolysis of the ester to yield the desired carboxylic acid.[1]

Experimental Protocol: Synthesis of this compound from Ethyl Isonipecotate [1]

-

N-Benzoylation: To a solution of ethyl isonipecotate (1 equivalent) in anhydrous dichloromethane, triethylamine (1.1 equivalents) is added. The mixture is cooled to 0°C, and benzoyl chloride (1.1 equivalents) is added dropwise. The reaction is stirred at room temperature for 20 hours.

-

Work-up: The reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Hydrolysis: The resulting ethyl 1-benzoylpiperidine-4-carboxylate is dissolved in a 70% aqueous ethanol solution. An aqueous solution of sodium hydroxide is added, and the mixture is stirred at room temperature for 18 hours.

-

Isolation: The ethanol is removed under reduced pressure. The aqueous solution is then acidified with hydrochloric acid to precipitate the this compound, which is collected by filtration.

Synthesis of Functionalized Derivatives

The versatility of the 1-benzoylpiperidine scaffold allows for extensive functionalization. For example, derivatives with a 4-(p-fluorobenzoyl) group are common in centrally acting agents.[1]

Experimental Protocol: Synthesis of 4-(4-fluorobenzoyl)piperidine hydrochloride [1]

-

Deprotection: A solution of 1-acetyl-4-(4-fluorobenzoyl)piperidine (1 equivalent) in 6N hydrochloric acid (approx. 2.8 mL per gram of starting material) is refluxed for 2 hours.

-

Extraction: The cooled solution is extracted twice with ether to remove any non-basic impurities.

-

Basification and Extraction: The aqueous layer is basified with sodium hydroxide, and the liberated free base is extracted with benzene.

-

Drying and Concentration: The combined benzene extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the oily free base.

-

Salt Formation: The residue is dissolved in ether, and hydrogen chloride gas is bubbled through the solution with stirring to precipitate the hydrochloride salt.

-

Purification: The salt is collected by filtration, washed with ether, and recrystallized from isopropanol to yield the final product.

Pharmacological Significance and Quantitative Data

Derivatives of this compound have demonstrated significant activity at a range of biological targets, particularly G-protein coupled receptors (GPCRs) such as serotonin and dopamine receptors, as well as enzymes like acetylcholinesterase (AChE).

Serotonin and Dopamine Receptor Ligands

Many atypical antipsychotics and investigational CNS agents incorporate the 1-benzoylpiperidine scaffold. These compounds often exhibit high affinity for serotonin (5-HT) and dopamine (D) receptors. The tables below summarize the in vitro binding affinities of selected derivatives.

| Compound | Target Receptor | Binding Affinity (Kᵢ, nM) | Reference |

| Derivative A | 5-HT₂ₐ | 1.1 | [1] |

| 5-HT₁ₐ | 68 | [1] | |

| Derivative B | 5-HT₂ₐ | 2.4 | [1] |

| Derivative C | 5-HT₂ₐ | 6.0 | [1] |

| D₂ | 12 | [1] |

| Compound | Target Receptor | Binding Affinity (pKᵢ) | Reference |

| Derivative D | 5-HT₂ₐ | 8.25 | [1] |

| D₂ | 6.00 | [1] | |

| Derivative E | 5-HT₂ₐ | 7.59 - 7.76 | [1] |

| D₂ | < 5 | [1] | |

| Derivative F | 5-HT₂ₐ | 8.35 | [1] |

Enzyme Inhibitors

The 1-benzoylpiperidine core has also been utilized in the design of enzyme inhibitors. For instance, derivatives have been synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE), a key target in the treatment of Alzheimer's disease.

| Compound | Target Enzyme | Inhibitory Potency (IC₅₀, nM) | Reference |

| AChE Inhibitor 1 | Acetylcholinesterase (AChE) | 0.56 | [4] |

Key Signaling Pathways

The therapeutic effects of many 1-benzoylpiperidine derivatives are mediated through their interaction with specific GPCR signaling pathways. Below are diagrams illustrating the canonical signaling cascades for the 5-HT₂ₐ and D₂ receptors, common targets for this class of compounds.

Caption: Gq-coupled 5-HT2A receptor signaling pathway.

Caption: Gi/o-coupled Dopamine D2 receptor signaling pathway.

Experimental Protocols for Biological Assays

The evaluation of the biological activity of this compound derivatives relies on standardized in vitro assays.

Radioligand Binding Assay for GPCRs (e.g., 5-HT₂ₐ Receptor)

This assay determines the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.[5]

Materials:

-

Membrane preparation from cells expressing the target receptor (e.g., 5-HT₂ₐ).

-

Radioligand (e.g., [³H]ketanserin).

-

Test compounds (1-benzoylpiperidine derivatives).

-

Non-specific binding control (e.g., unlabeled ketanserin or mianserin).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Assay Setup: In a 96-well plate, combine the membrane preparation, radioligand, and varying concentrations of the test compound. Include wells for total binding (no competitor) and non-specific binding (excess unlabeled ligand).

-

Incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a set time (e.g., 30 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC₅₀ value. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of AChE and the inhibitory potential of test compounds.[6][7]

Materials:

-

Acetylcholinesterase (AChE) enzyme.

-

Acetylthiocholine iodide (ATCI) as the substrate.

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

-

Phosphate buffer (pH 8.0).

-

Test compounds.

-

96-well microplate reader.

Procedure:

-

Reaction Mixture: In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.

-

Enzyme Addition: Initiate the reaction by adding the AChE solution to each well.

-

Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a short period.

-

Substrate Addition: Add the ATCI solution to start the enzymatic reaction.

-

Measurement: Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader. The increase in absorbance corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion.

-

Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the percentage of inhibition relative to the control (no inhibitor) and plot this against the logarithm of the compound concentration to determine the IC₅₀ value.

Conclusion

This compound and its derivatives continue to be a highly valuable and "privileged" scaffold in the field of drug discovery. Its synthetic accessibility, metabolic stability, and ability to be readily functionalized to interact with a diverse range of biological targets make it an attractive starting point for the development of new therapeutic agents. The data and protocols presented in this guide underscore the importance of this core structure and provide a foundation for researchers and drug development professionals to further explore its potential in addressing unmet medical needs.

References

An In-depth Technical Guide to the Chemical Reactivity of 1-Benzoylpiperidine-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzoylpiperidine-4-carboxylic acid, a derivative of isonipecotic acid, is a versatile bifunctional molecule of significant interest in medicinal chemistry and drug discovery. Its structure incorporates a rigid piperidine scaffold, a carboxylic acid handle amenable to various transformations, and an N-benzoyl group that modulates the electron density and steric environment of the piperidine nitrogen. This unique combination of functional groups allows for diverse chemical modifications, making it a valuable building block for the synthesis of complex molecular architectures and libraries of potential therapeutic agents. This technical guide provides a comprehensive overview of the chemical reactivity of this compound, including its synthesis and key transformations, supported by experimental protocols and quantitative data.

Synthesis of this compound

The primary route to this compound involves the N-benzoylation of piperidine-4-carboxylic acid (isonipecotic acid). This reaction is typically achieved through the Schotten-Baumann reaction, where benzoyl chloride is reacted with the secondary amine of isonipecotic acid under basic conditions. The base neutralizes the hydrochloric acid byproduct, driving the reaction to completion.

Experimental Protocol: N-Benzoylation of Isonipecotic Acid

A solution of isonipecotic acid (1 equivalent) in an aqueous solution of sodium hydroxide (2 equivalents) is cooled in an ice bath. Benzoyl chloride (1.1 equivalents) is then added dropwise with vigorous stirring, ensuring the temperature remains low. The reaction mixture is stirred for a few hours at room temperature. Upon completion, the solution is acidified with hydrochloric acid to precipitate the product, which is then collected by filtration, washed with cold water, and dried.

| Reactant | Molar Eq. |

| Isonipecotic Acid | 1.0 |

| Benzoyl Chloride | 1.1 |

| Sodium Hydroxide | 2.0 |

| Hydrochloric Acid (conc.) | to pH ~2 |

Typical yields for this reaction are generally high, often exceeding 80%, though they are dependent on the specific reaction conditions and scale.

Chemical Reactivity

The chemical reactivity of this compound is characterized by the distinct functionalities present in the molecule: the carboxylic acid group and the N-benzoyl amide group.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety is a versatile functional group that can undergo a variety of transformations, most notably esterification and amide bond formation.

Esterification of this compound can be accomplished through several methods, with the Fischer-Speier esterification being a common approach. This acid-catalyzed reaction involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The use of a large excess of the alcohol or the removal of water as it is formed drives the equilibrium towards the ester product.[1][2]

Alternatively, milder conditions can be employed using coupling reagents. For instance, the Steglich esterification utilizes dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP) to facilitate the reaction between the carboxylic acid and an alcohol at room temperature.[3]

Experimental Protocol: Fischer Esterification with Methanol

This compound (1 equivalent) is suspended in a large excess of methanol. A catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) is carefully added. The mixture is then heated at reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC). After cooling, the excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent like ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the methyl ester.

| Reaction | Reagents | Typical Yield |

| Fischer Esterification | Methanol, H₂SO₄ (cat.) | >90% |

| Steglich Esterification | Alcohol, DCC, DMAP (cat.) | High |

The formation of amides from this compound is a crucial transformation in drug discovery for the construction of peptide-like structures and for introducing diverse substituents. This is typically achieved by activating the carboxylic acid followed by reaction with a primary or secondary amine. Common coupling reagents for this purpose include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often in the presence of an additive such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) to suppress side reactions and reduce racemization.[4][5]

Experimental Protocol: Amide Coupling with Benzylamine using EDCI/HOBt

To a solution of this compound (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF), are added HOBt (1.1 equivalents) and EDCI (1.1 equivalents). The mixture is stirred for a short period to allow for the formation of the active ester. Benzylamine (1 equivalent) is then added, and the reaction is stirred at room temperature until completion. The reaction mixture is then diluted with an organic solvent and washed successively with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃), and brine. The organic layer is dried, filtered, and concentrated to afford the amide product, which may be further purified by chromatography if necessary.

| Coupling Reagent | Additive | Base (optional) | Typical Yield |

| EDCI | HOBt | DIPEA | >85% |

| HATU | - | DIPEA | High |

| DCC | DMAP | - | High |

Reactions of the N-Benzoyl Group

The N-benzoyl group, being an amide, is generally stable but can undergo reduction or hydrolysis under specific conditions.

The amide functionality of the N-benzoyl group can be reduced to the corresponding N-benzyl amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄).[6][7] This reaction converts the electron-withdrawing benzoyl group into an electron-donating benzyl group, significantly altering the electronic properties of the piperidine nitrogen.

Experimental Protocol: Reduction with LiAlH₄

Caution: LiAlH₄ reacts violently with water and protic solvents.

To a suspension of lithium aluminum hydride (excess, e.g., 2-3 equivalents) in a dry ethereal solvent such as tetrahydrofuran (THF) under an inert atmosphere, a solution of this compound in dry THF is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature or heated to reflux to ensure complete reduction of both the amide and the carboxylic acid. The reaction is carefully quenched by the sequential addition of water and an aqueous base (e.g., 15% NaOH solution). The resulting precipitate is filtered off, and the filtrate is extracted with an organic solvent. The combined organic extracts are dried and concentrated to yield the N-benzyl-4-(hydroxymethyl)piperidine.

The N-benzoyl amide bond can be cleaved under harsh acidic or basic conditions to regenerate the parent piperidine-4-carboxylic acid. Acid-catalyzed hydrolysis typically requires prolonged heating in a strong mineral acid like hydrochloric acid.

Experimental Protocol: Acid-Catalyzed Hydrolysis

This compound is dissolved in a concentrated aqueous solution of hydrochloric acid (e.g., 6M HCl). The solution is heated at reflux for an extended period (several hours to days). The reaction progress can be monitored by TLC. After cooling, the reaction mixture is concentrated under reduced pressure to yield the hydrochloride salt of piperidine-4-carboxylic acid.

Application in Drug Discovery & Signaling Pathways

Piperidine derivatives are prevalent in a vast array of pharmaceuticals due to their favorable pharmacokinetic properties. The 1-benzoylpiperidine scaffold, in particular, is a recognized privileged structure in medicinal chemistry.[8] While direct involvement of this compound in specific signaling pathways is not extensively documented, its derivatives have been explored as inhibitors of various enzymes and modulators of cellular signaling.

For instance, derivatives of N-acylpiperidines have been investigated as potential anticancer agents that can modulate signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt pathway.[9] The PI3K/Akt pathway is a key signaling cascade that regulates cell growth, survival, and metabolism. Its dysregulation is a hallmark of many cancers.

Below is a conceptual diagram illustrating how a hypothetical derivative of this compound might inhibit the PI3K/Akt signaling pathway.

Figure 1: Conceptual diagram of the PI3K/Akt signaling pathway and potential inhibition by a this compound derivative.

Experimental Workflows

The chemical transformations described above are integral to the workflow of synthesizing and diversifying this compound for various research applications, including its potential use in proteomics as a chemical probe or building block for affinity-based protein profiling.

Figure 2: General experimental workflow for the synthesis and diversification of this compound.

Conclusion

This compound is a valuable and versatile building block in synthetic and medicinal chemistry. Its well-defined reactivity at both the carboxylic acid and N-benzoyl functionalities allows for the systematic and efficient generation of diverse molecular scaffolds. The experimental protocols and reactivity data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full potential of this important chemical entity in their scientific endeavors. Further investigation into its biological activities and applications will undoubtedly continue to expand its utility in the development of novel therapeutics.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. athabascau.ca [athabascau.ca]

- 3. DCID-mediated esterification of carboxylic acids with alcohols under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Amide Synthesis [fishersci.co.uk]

- 5. rsc.org [rsc.org]

- 6. thieme-connect.de [thieme-connect.de]

- 7. Isonipecotic acid - Wikipedia [en.wikipedia.org]

- 8. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review | MDPI [mdpi.com]

- 9. benchchem.com [benchchem.com]

Methodological & Application

Synthesis of 1-Benzoylpiperidine-4-carboxylic Acid from Isonipecotic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction